2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds such as 1,2,4-triazole derivatives have been synthesized using various methods . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point, IR spectrum, and other properties of a similar compound were determined .Scientific Research Applications
Synthesis and Characterization
Several studies have synthesized and characterized derivatives of the compound, focusing on their structural and thermal properties. For instance, derivatives of sulfanilamide, including those related to the requested compound, have been synthesized and characterized using various spectroscopic methods. These compounds were evaluated for their thermal properties and screened for antibacterial and antifungal activities, though with no significant antibacterial activity observed for certain modifications (Lahtinen et al., 2014) (Lahtinen et al., 2014).
Antimicrobial Studies
Another study synthesized a series of N-aryl derivatives, including 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide derivatives, to evaluate their inhibitory potential against acetylcholinesterase and butyrylcholinesterase. These compounds showed moderate to good activities, highlighting their potential in biological applications (Riaz et al., 2020) (Riaz et al., 2020).
Molecular Docking and Biological Activity
Research on vibrational spectroscopic signatures of similar compounds has demonstrated their potential antiviral activity through in-silico docking, showing inhibition activity against viruses. This suggests the compound's relevance in antiviral research (Jenepha Mary et al., 2022) (Jenepha Mary et al., 2022).
Anticancer Evaluation
Compounds related to the requested chemical have been synthesized and evaluated for their anticancer activities. For example, certain derivatives demonstrated high activity against specific cancer cell lines, indicating their potential as lead compounds for anticancer drug development (Zyabrev et al., 2022) (Zyabrev et al., 2022).
Conformational Studies
Conformations and intermolecular interactions of closely related compounds have been explored, providing insights into their molecular structures and potential functionalities in various applications (Ishmaeva et al., 2015) (Ishmaeva et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-1-7-15(8-2-12)23-9-16(22)20-13-3-5-14(6-4-13)21-11-18-10-19-21/h1-8,10-11H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWOOQRNUYJUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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